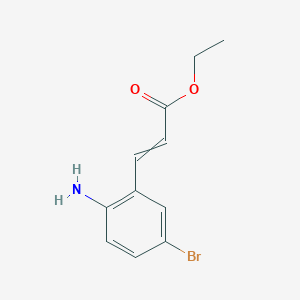![molecular formula C9H12N2O2 B12445238 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine CAS No. 887593-45-5](/img/structure/B12445238.png)
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is a chemical compound that features a benzodioxin ring structure attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine typically involves the reaction of 1,4-benzodioxane-6-amine with hydrazine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazine moiety can participate in nucleophilic substitution reactions with alkyl or aryl halides.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl or aryl halides in the presence of a base like lithium hydride (LiH) in DMF.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) could be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides would yield N-alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules can provide insights into enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxin derivatives that may lack the hydrazine group.
Properties
CAS No. |
887593-45-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5,11H,3-4,6,10H2 |
InChI Key |
OUJFGTIJJZPUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)
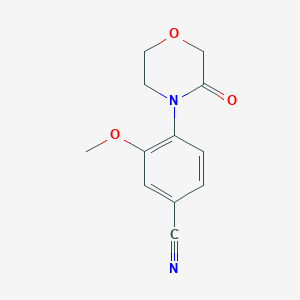
![(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445182.png)
![[(4-Butylphenyl)methyl]hydrazine](/img/structure/B12445193.png)
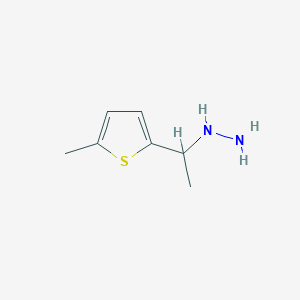
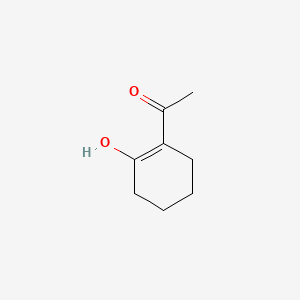

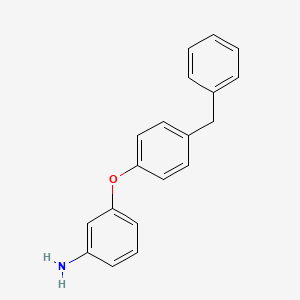
![2-[(4,4-Difluorocyclohexyl)amino]ethanol](/img/structure/B12445230.png)
![N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)

